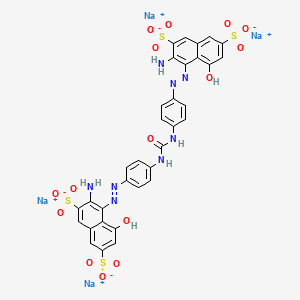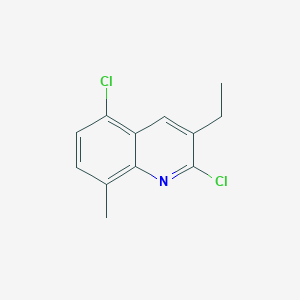
2,5-Dichloro-3-ethyl-8-methylquinoline
描述
2,5-Dichloro-3-ethyl-8-methylquinoline is a quinoline derivative with the molecular formula C₁₂H₁₀Cl₂N Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Biltz Synthesis: This method uses o-aminophenols and ketones in the presence of an acid catalyst to form quinolines.
Industrial Production Methods: Industrial production of quinolines often involves large-scale versions of these synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles are increasingly being applied to improve sustainability.
Types of Reactions:
Oxidation: Quinolines can be oxidized to produce quinone derivatives.
Reduction: Reduction reactions can convert quinolines to their hydroquinoline counterparts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, KMnO₄, or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Hydrogenation using Pd/C catalyst or chemical reductants like sodium borohydride.
Substitution: Halogenation with Br₂ or Cl₂, nitration with HNO₃, and sulfonation with fuming sulfuric acid.
Major Products Formed:
Quinone derivatives from oxidation.
Hydroquinolines from reduction.
Halogenated, nitro, and sulfonated quinolines from substitution reactions.
科学研究应用
2,5-Dichloro-3-ethyl-8-methylquinoline has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a lead structure for developing new drugs.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism by which 2,5-Dichloro-3-ethyl-8-methylquinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The molecular pathways involved can include disruption of cellular processes, leading to therapeutic effects.
相似化合物的比较
2,5-Dichloro-8-methylquinoline: Lacks the ethyl group at the 3-position.
3-Ethyl-8-methylquinoline: Lacks the chlorine atoms at the 2 and 5 positions.
2,5-Dichloroquinoline: Lacks the methyl group at the 8-position.
Uniqueness: 2,5-Dichloro-3-ethyl-8-methylquinoline is unique due to the presence of both chlorine and ethyl groups, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, organic synthesis, and materials science.
属性
IUPAC Name |
2,5-dichloro-3-ethyl-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNPEEROUHZRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653602 | |
| Record name | 2,5-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-97-5 | |
| Record name | 2,5-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



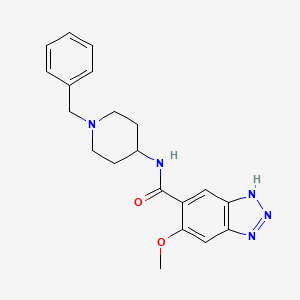
![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)


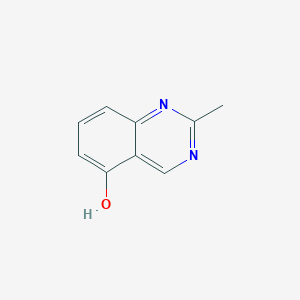
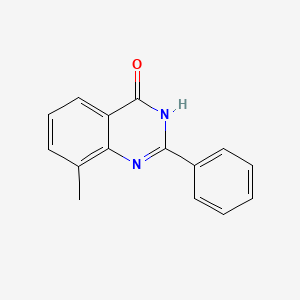
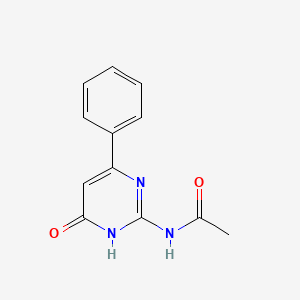
![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)
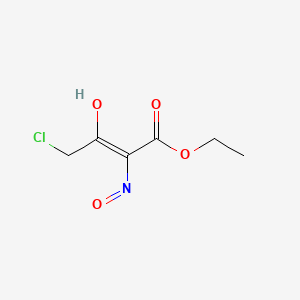
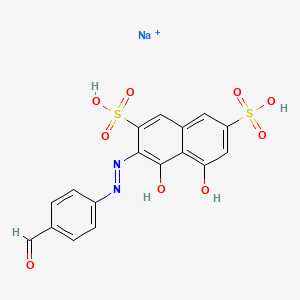
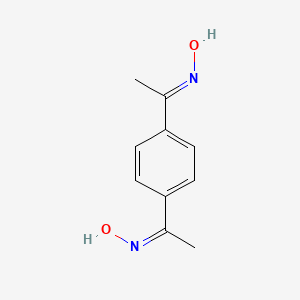
![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)
